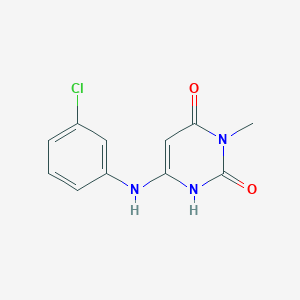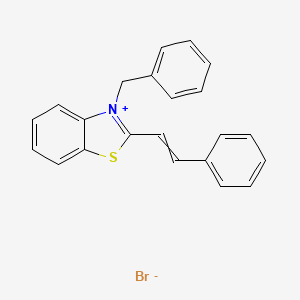
4,4-Dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclohexadienone, characterized by the presence of two methoxy groups and two methyl groups on the cyclohexadienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the methylation of 4,4-dimethoxycyclohexa-2,5-dien-1-one using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,4-Dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexadienol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexadienol derivatives.
科学的研究の応用
4,4-Dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4,4-Dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also undergo redox reactions, contributing to its antioxidant properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4-Dimethoxy-2,5-cyclohexadien-1-one: Similar structure but lacks the methyl groups.
4,4-Dimethoxy-3-methylcyclohexa-2,5-dien-1-one: Similar structure with one less methyl group.
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one: Similar structure with different methyl group positions.
Uniqueness
4,4-Dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one is unique due to the specific positioning of its methoxy and methyl groups, which influence its chemical reactivity and potential applications. This distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
特性
CAS番号 |
116760-59-9 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
4,4-dimethoxy-3,5-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O3/c1-7-5-9(11)6-8(2)10(7,12-3)13-4/h5-6H,1-4H3 |
InChIキー |
MRHOAOSRNJGOQF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C=C(C1(OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


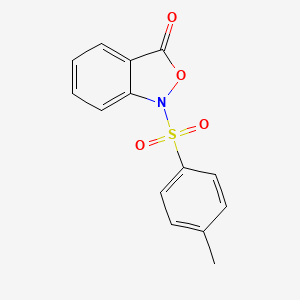
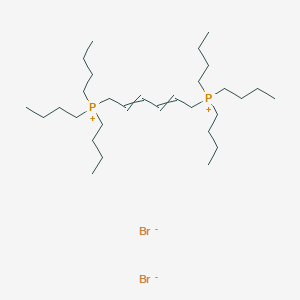
![2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane](/img/structure/B14299564.png)
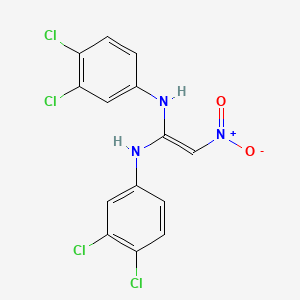
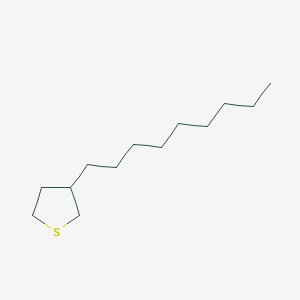
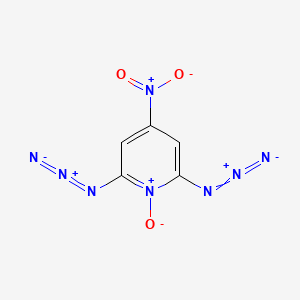
![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)
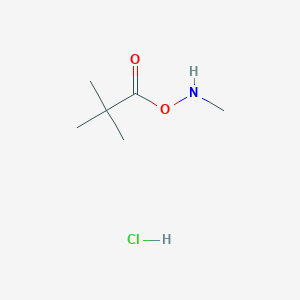
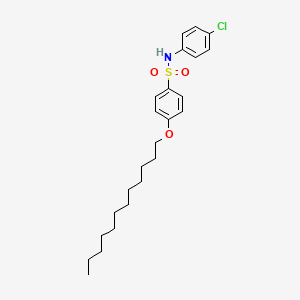
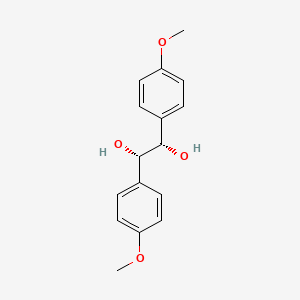
![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)
